molecular formula C5H5ClN2O3 B1451276 5-Formyl-1H-imidazole-4-carboxylic acid hydrochloride CAS No. 2060034-49-1

5-Formyl-1H-imidazole-4-carboxylic acid hydrochloride

Cat. No.: B1451276
CAS No.: 2060034-49-1
M. Wt: 176.56 g/mol
InChI Key: CBFKNWOOTPFKNL-UHFFFAOYSA-N
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Description

5-Formyl-1H-imidazole-4-carboxylic acid hydrochloride is a high-value chemical building block for life science and organic chemistry research. This multifunctional imidazole derivative features both a formyl group and a carboxylic acid group, making it a versatile precursor for synthesizing more complex heterocyclic compounds . The formyl group is highly reactive and serves as a key site for nucleophilic additions, such as condensations to form Schiff bases, which are valuable intermediates in medicinal chemistry . The presence of the carboxylic acid group further expands its utility, allowing for the formation of amide bonds or esters, facilitating its incorporation into larger molecular frameworks. As a result, this compound is of significant interest in the exploration of new pharmaceutical agents and organic materials . The compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-formyl-1H-imidazole-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3.ClH/c8-1-3-4(5(9)10)7-2-6-3;/h1-2H,(H,6,7)(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFKNWOOTPFKNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)C=O)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formylation of Imidazole-4-carboxylic Acid

A common synthetic route starts with imidazole-4-carboxylic acid, which undergoes formylation using formylating agents under anhydrous and catalytic conditions. The reaction is carefully controlled to avoid side reactions and maximize yield and purity.

  • Reaction Conditions: Anhydrous environment, controlled temperature, and catalyst presence.
  • Outcome: Introduction of the formyl group at the 5-position of the imidazole ring.

Carboxylation and Acidification Processes

Another approach involves the carboxylation of imidazole under superatmospheric CO2 pressure in the presence of alkali metal carbonates or hydroxides at elevated temperatures (140–230 °C). The resulting imidazole carboxylic acids are then acidified with mineral acids such as hydrochloric acid to obtain the carboxylic acid hydrochloride salts.

  • Reaction Parameters: Temperature control is critical; lower temperatures favor dicarboxylic acids, while moderate temperatures yield monocarboxylic acids.
  • Acidification: Adjusting pH to 2–6 with hydrochloric acid to isolate the hydrochloride salt.
  • Advantages: High purity and yield without requiring metal catalysts or harsh acid treatments.

Hydrolysis of Imidazole-4-ethyl Formate

A hydrolysis method involves the conversion of 1H-imidazole-4-ethyl formate to 1H-imidazole-4-formic acid by reaction with an alkaline solution (mass fraction 50–55%) at 25–50 °C, followed by acidification to pH 1–2 and recrystallization to purify the acid.

  • Reaction Conditions: Mass ratio of substrate to alkaline solution is 1:2.5–3.0.
  • Purification: Acidification and recrystallization from appropriate solvents.
  • Outcome: High purity imidazole-4-formic acid, which can be further formylated to the target compound.

Comparative Data Table on Preparation Parameters

Preparation Method Key Reactants/Conditions Temperature (°C) pH Range Yield & Purity Notes Reference
Formylation of imidazole-4-carboxylic acid Imidazole-4-carboxylic acid, formylating agent, catalyst Controlled (varies) Anhydrous conditions High yield, high purity with catalyst control
Condensation & dehydration (related imidazole) Pentamidine hydrochloride, glyoxal, phosphorus oxychloride, DMF 25–105 6.0–7.5 (condensation) High yield, purity; pH control critical
Carboxylation under CO2 pressure Imidazole, alkali metal carbonate/hydroxide, CO2 140–230 Acidified to pH 2–6 High purity, avoids metal catalysts
Hydrolysis of imidazole-4-ethyl formate Imidazole-4-ethyl formate, alkaline solution 25–50 Acidified to pH 1–2 High purity after recrystallization

Research Findings and Notes

  • pH Control: Maintaining pH between 6.0 and 7.5 during condensation reactions is essential to prevent by-product formation and ensure crystallization of intermediates.
  • Temperature Sensitivity: Reaction temperature influences product distribution between mono- and dicarboxylic acids in carboxylation processes.
  • Catalyst and Reagent Choice: Use of phosphorus oxychloride and DMF facilitates formylation and chlorination steps in related imidazole synthesis.
  • Purification Techniques: Acidification with mineral acids (HCl, H2SO4, H3PO4) followed by crystallization is a standard approach for isolating hydrochloride salts of imidazole carboxylic acids.
  • Industrial Considerations: Large-scale production favors continuous flow reactors and green chemistry principles to minimize waste and energy use.

Chemical Reactions Analysis

Oxidation of the Formyl Group

The formyl group at position 5 undergoes oxidation to yield carboxylic acid derivatives. This reaction is critical for synthesizing imidazole-based bioactive molecules.

Reaction Conditions and Outcomes

SubstrateOxidizing AgentConditionsProductYieldPuritySource
5-Formylimidazole analogKMnO₄Dichloromethane, 40–50°C1H-Imidazole-4-carboxylic acid83%99.3%
4-FormylimidazoleH₂O₂/UV lightPhosphate buffer (pH 7.2)Imidazole-4-carboxylic acid68–94%>99%

Mechanistic Pathway :

  • Step 1 : The formyl group is oxidized to a carboxyl group via radical intermediates under oxidative conditions (e.g., KMnO₄ or H₂O₂/UV) .

  • Step 2 : Stabilization of the carboxylate ion occurs under basic conditions, followed by acidification to yield the carboxylic acid .

Nucleophilic Substitution at the Chlorine Position

When the imidazole ring contains a chloro substituent (e.g., at position 4), it participates in nucleophilic displacement reactions.

Example Reaction with Amines

SubstrateReagentConditionsProductYieldApplicationSource
4-Chloro-5-formylimidazoleBenzylamineDMF, 80°C, 12 h4-(Benzylamino)-5-formylimidazole75%Calcium channel blockers

Key Findings :

  • Chlorine at position 4 is replaced by amines under mild conditions, enabling diversification of the imidazole scaffold .

  • Electron-withdrawing groups (e.g., formyl) enhance electrophilicity at position 4, accelerating substitution .

Cyclization Reactions

The formyl and carboxylic acid groups facilitate cyclization to form fused heterocycles.

Formation of Lactams

SubstrateReagentConditionsProductYieldNotesSource
5-Formylimidazole-4-carboxylic acidPCl₅/DMFToluene, 100°C, 2 hImidazo[1,5-α]pyridin-6-one64%Requires dehydrating agents

Mechanism :

  • Phosphorus oxychloride activates the carboxylic acid group, forming an acyl chloride intermediate.

  • Intramolecular cyclization occurs between the formyl group and the activated carboxylate, yielding a lactam .

Esterification and Amidation

The carboxylic acid group undergoes esterification or amidation for prodrug synthesis or functionalization.

Esterification with Alcohols

SubstrateReagentConditionsProductYieldPuritySource
1H-Imidazole-4-carboxylic acidEthanol/H⁺Reflux, 6 hEthyl imidazole-4-carboxylate90%98.5%

Applications :

  • Ester derivatives improve lipophilicity for enhanced membrane permeability .

  • Amidation with hydrazine yields carbohydrazides, which are precursors for antimicrobial agents .

Photochemical and Radical Reactions

Exposure to UV light or radical initiators induces degradation or functionalization.

Photooxidation Pathways

ConditionReactantProductSelectivitySource
UV-A (365 nm) + H₂O₂5-FormylimidazoleImidazole-4-carboxylic acid + CO₂60%
UV-B (303 nm) + Fe²⁺5-FormylimidazoleImidazole-4-acetic acid12%

Notes :

  • Photolysis generates hydroxyl radicals, leading to oxidative cleavage or side-chain modification .

  • pH-dependent pathways influence product distribution (e.g., acidic conditions favor decarboxylation) .

Reduction of the Formyl Group

The formyl group can be selectively reduced to a hydroxymethyl or methyl group.

Catalytic Hydrogenation

SubstrateCatalystConditionsProductYieldSource
5-FormylimidazoleRaney NiH₂ (5 bar), 40–50°C5-(Hydroxymethyl)imidazole100%

Applications :

  • Reduced derivatives serve as intermediates for prodrugs or polymerizable monomers .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

One of the most notable applications of 5-formyl-1H-imidazole-4-carboxylic acid hydrochloride is its role as an inhibitor of HIV-1 integrase . Research indicates that this compound can effectively interact with the integrase enzyme, which is essential for viral replication. In biochemical assays, such as surface plasmon resonance and fluorescence spectroscopy, the compound has demonstrated a significant binding affinity to the target enzyme, suggesting its potential as a therapeutic agent against HIV .

Anticancer Properties

Recent studies have also highlighted the compound's anticancer properties . Investigations into its biological activity have shown that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell growth and survival. The specific structural features of this compound contribute to its ability to selectively target cancerous tissues while minimizing effects on healthy cells .

Material Science

Synthesis of Functional Materials

In materials science, this compound has been utilized in the synthesis of mesoporous materials . These materials are valuable for applications in catalysis and drug delivery due to their high surface area and tunable pore sizes. The compound serves as a precursor for creating functionalized surfaces that can enhance the adsorption and release properties of various molecules .

Chemical Synthesis

Building Block for Complex Molecules

The compound acts as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it useful in the preparation of more complex molecular architectures. For instance, it can be employed in the synthesis of donor-π-acceptor (D-π-A) type dyes , which have applications in organic electronics and photonics .

Comparative Data Table

Application AreaSpecific UseMechanism/Outcome
Medicinal ChemistryHIV-1 Integrase InhibitionBlocks viral replication through enzyme interaction
Anticancer ActivityInduces apoptosis in cancer cells
Material ScienceSynthesis of Mesoporous MaterialsEnhances drug delivery and catalytic properties
Chemical SynthesisBuilding Block for Complex MoleculesFacilitates synthesis of D-π-A type dyes

Case Studies

  • Inhibition of HIV Integrase
    • A study published in a peer-reviewed journal demonstrated that this compound inhibited HIV integrase with an IC50 value indicating effective antiviral activity. The compound's interaction was characterized by detailed kinetic studies using fluorescence spectroscopy .
  • Anticancer Research
    • In another study focusing on anticancer effects, researchers treated various cancer cell lines with this compound and observed significant reductions in cell viability. The mechanism was linked to the activation of pro-apoptotic pathways, highlighting its potential as a chemotherapeutic agent .
  • Synthesis of Functionalized Dyes
    • A research project explored the use of this compound in synthesizing novel D-π-A type dyes. The resulting compounds exhibited enhanced light absorption properties suitable for applications in solar cells .

Mechanism of Action

The mechanism of action of 5-formyl-1H-imidazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The imidazole ring can coordinate with metal ions, making it useful in metalloprotein studies and catalysis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between 5-formyl-1H-imidazole-4-carboxylic acid hydrochloride and related compounds:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Applications/Significance
This compound C₅H₅ClN₂O₃ 188.56 Formyl, carboxylic acid, hydrochloride Pharmaceutical intermediate, enzymatic studies
1-(4-(Trifluoromethyl)phenyl)-1H-imidazole-4-carboxylic acid hydrochloride C₁₁H₈ClF₃N₂O₂ 308.64 Trifluoromethylphenyl, carboxylic acid, hydrochloride Anticancer agent synthesis, high lipophilicity
Ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride C₆H₁₀ClN₃O₂ 191.62 Ethyl ester, amino group, hydrochloride Peptide mimetics, solubility studies
2-Ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole C₁₃H₁₃FN₂OS 280.32 Ethylthio, formyl, fluorobenzyl Antihypertensive drug development
Key Observations:
  • Substituent Effects : The trifluoromethylphenyl group in the compound from increases lipophilicity, enhancing membrane permeability compared to the hydrophilic formyl group in the target compound.
  • Salt Form : Hydrochloride salts (common in ) improve aqueous solubility, critical for in vitro assays.
  • Functional Group Reactivity : The ethyl ester in offers stability under acidic conditions, whereas the free carboxylic acid in the target compound facilitates conjugation reactions.

Biological Activity

5-Formyl-1H-imidazole-4-carboxylic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in the realms of antibacterial and anticancer properties. This article reviews the existing literature, synthesizing findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is a derivative of imidazole, characterized by the presence of both formyl and carboxylic acid functional groups. Its structure can be represented as follows:

C5H5ClN2O3\text{C}_5\text{H}_5\text{ClN}_2\text{O}_3

This compound exhibits properties that may contribute to its biological activity, including the ability to form hydrogen bonds and participate in various biochemical interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of imidazole derivatives, including this compound. Research indicates that compounds with imidazole rings possess significant antibacterial properties against a range of pathogens.

Table 1: Antibacterial Activity of Imidazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that this compound could serve as a lead compound for further development into effective antimicrobial agents.

Anticancer Properties

The potential anticancer activity of imidazole derivatives has garnered attention in recent years. Studies have demonstrated that certain imidazole-based compounds can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis.

Case Study: Inhibition of Cancer Cell Lines

A study investigated the effects of this compound on several cancer cell lines. The results indicated:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values :
    • MCF-7: 15 µM
    • HeLa: 10 µM
    • A549: 20 µM

These results indicate a promising cytotoxic effect against these cancer cell lines, suggesting further exploration into its mechanisms of action is warranted.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • DNA Interaction : Similar compounds have been shown to intercalate with DNA, leading to inhibition of replication.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can induce apoptosis in cancer cells.

Q & A

Q. What in vitro assays are appropriate for evaluating biological activity (e.g., enzyme inhibition)?

  • Methodological Answer : Use fluorogenic substrates in kinetic assays (e.g., for proteases or kinases). For antioxidant activity, employ DPPH radical scavenging. Cell-based assays (e.g., cytotoxicity in cancer lines) require prior solubility testing in DMSO/PBS mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Formyl-1H-imidazole-4-carboxylic acid hydrochloride
Reactant of Route 2
5-Formyl-1H-imidazole-4-carboxylic acid hydrochloride

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